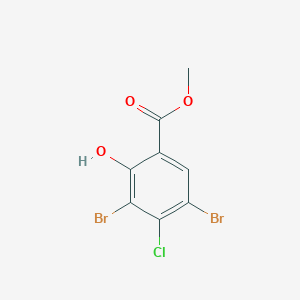

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Vue d'ensemble

Description

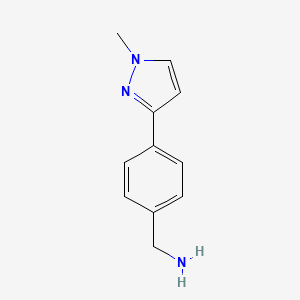

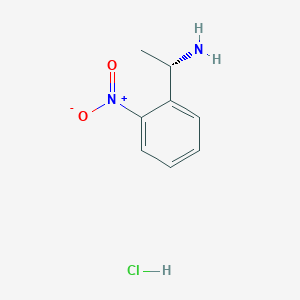

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a chemical compound with the molecular formula C8H5Br2ClO3 . It has a molecular weight of 344.3845 g/mol . The IUPAC name for this compound is methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate .

Molecular Structure Analysis

The molecule contains a total of 19 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl . The 2D and 3D chemical structure images of this compound can be found in the source .Physical And Chemical Properties Analysis

The compound is slightly soluble in water . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Material Science

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate: is utilized in material science to engineer novel materials with tailored properties . Researchers leverage this compound to develop materials with improved thermal stability, mechanical strength, or optical characteristics. This is particularly valuable in creating advanced polymers and composites for use in high-performance applications.

Organic Synthesis

This compound is used in organic synthesis to produce derivatives such as 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester . Such reactions typically occur at elevated temperatures and can yield products that have further applications in research and industry.

Process Simulation

The thermophysical property datafile of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate can be used in process simulators like Aspen Plus . This application is crucial for modeling and optimizing chemical processes, such as oxidation, combustion, and thermal cracking kinetics.

Spectroscopy

Researchers may use quantum tools to interpret IR spectra of compounds, including Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate . Access to molecular orbitals and other quantum chemical data aids in understanding the electronic structure and behavior of molecules.

Free Radical Research

The compound’s data can provide insights into the thermodynamics of free radicals, which is essential for studies on oxidation and combustion reactions . This information is vital for predicting reaction pathways and designing safer chemical processes.

Safety and Hazards

Safety information suggests avoiding breathing dust/fume/gas/mist/vapors/spray. Protective gloves, clothing, eye protection, and face protection should be worn. If the compound comes into contact with the eyes, rinse cautiously with water for several minutes . More detailed safety and hazard information can be found in the MSDS .

Mécanisme D'action

Target of Action

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a complex compound with potential applications in proteomics research

Biochemical Pathways

A study mentioned the catabolism of a similar compound, 3,5-Dibromo-4-Hydroxybenzoate, via a new oxidative decarboxylation pathway . .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets. For instance, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is used to produce another compound at a temperature of 90-100°C . .

Propriétés

IUPAC Name |

methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO3/c1-14-8(13)3-2-4(9)6(11)5(10)7(3)12/h2,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRLWDKMFBMBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1O)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650028 | |

| Record name | Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate | |

CAS RN |

941294-24-2 | |

| Record name | Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,7-Tribromobenzo[d]thiazole](/img/structure/B1604360.png)

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B1604363.png)

![[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid](/img/structure/B1604373.png)

![Methyl 4-[4-(tert-butyl)phenyl]-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B1604379.png)